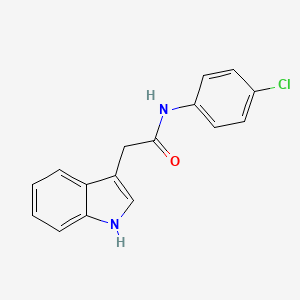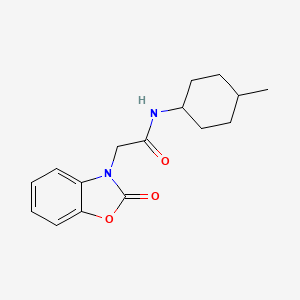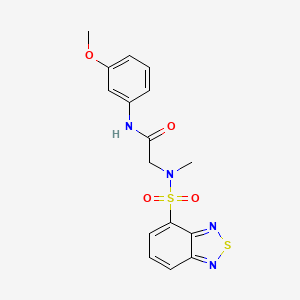
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide, commonly known as CAY10650, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of indole-based compounds and has been shown to exhibit a variety of biological activities.
Wirkmechanismus
CAY10650 exerts its biological effects by targeting the aryl hydrocarbon receptor (AhR) signaling pathway. AhR is a transcription factor that plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis. CAY10650 binds to AhR and activates its downstream signaling pathways, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CAY10650 has been shown to exhibit a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. CAY10650 has also been shown to modulate the immune system by regulating the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CAY10650 in lab experiments is its specificity towards AhR. This compound selectively targets AhR and does not interact with other receptors, making it an ideal tool for studying AhR signaling pathways. However, one of the limitations of using CAY10650 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the use of CAY10650 in scientific research. One potential application is in the development of novel cancer therapies. Studies have shown that CAY10650 can sensitize cancer cells to chemotherapy, suggesting that it may be used in combination with other anticancer drugs. Additionally, CAY10650 may be used to study the role of AhR in other biological processes such as inflammation and metabolism.
Conclusion:
In conclusion, CAY10650 is a synthetic compound that has been widely used in scientific research. This compound exhibits a variety of biological activities and has been shown to be a useful tool for studying AhR signaling pathways. While there are limitations to using CAY10650 in lab experiments, its specificity towards AhR makes it an ideal tool for studying this important signaling pathway.
Synthesemethoden
The synthesis of CAY10650 involves the reaction of 4-chloroaniline with 3-indoleacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
CAY10650 has been extensively used in scientific research as a tool to study various biological processes. One of the major applications of this compound is in the field of cancer research. Studies have shown that CAY10650 inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-12-5-7-13(8-6-12)19-16(20)9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBSKZNFFYFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B7478672.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478679.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478682.png)
![3-[(3-Phenylpyrrolidin-1-yl)carbonyl]-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478684.png)
![2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7478686.png)

![N-(sec-butyl)-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478700.png)
![[2-Oxo-2-(propylamino)ethyl] 2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylate](/img/structure/B7478716.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole](/img/structure/B7478720.png)
![5-[(4-benzylpiperidin-1-yl)carbonyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B7478723.png)
![3-(2-fluorophenyl)-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-1-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478728.png)
![3-(2-fluorophenyl)-1-methyl-N-[3-(2-oxopyrrolidin-1-yl)propyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478730.png)
